molecular formula C18H22ClNO3 B1217157 Cloquintocet-mexyl CAS No. 99607-70-2

Cloquintocet-mexyl

Cat. No.: B1217157
CAS No.: 99607-70-2
M. Wt: 335.8 g/mol
InChI Key: COYBRKAVBMYYSF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cloquintocet-mexyl is a herbicide safener . Its primary targets are the metabolic pathways in crops that are responsible for herbicide degradation . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes . For example, it has been reported that this compound can enhance wheat glycosylation of the metabolite of clonafop propargyl .

Mode of Action

This compound interacts with its targets by enhancing or triggering the herbicide degradation pathways in crop plants . This interaction results in the selective protection of crop plants from herbicide injury without affecting the herbicidal efficacy . It has been found that this compound could selectively enhance the effects of O-glucosyltransferase (OGT) on herbicide molecules in wheat plants .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the metabolism of herbicides in crops . It enhances the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control . In addition, it enhances the expression level of the TtMRP2 gene by 2.3 times that of the control . These changes in gene expression levels lead to downstream effects such as enhanced metabolism of herbicides, affecting their absorption and transportation in crops .

Pharmacokinetics

It is known that this compound enhances the metabolism of herbicides in crops, which could imply an impact on the absorption and distribution of these herbicides .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of herbicide metabolism in crops . This results in a reduction in herbicide-induced toxicity to crops and an enhancement of the selectivity of herbicides in crops without affecting the efficacy of the herbicide . For example, it has been demonstrated that this compound can modify herbicide sensitivity and regulate genes potentially involved in non-target-site-based resistance (NTSR) in Lolium sp .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound is used in combination with herbicides or can be added to seeds via pre-sowing seed treatments , suggesting that its action may be influenced by factors such as the timing of application and the specific environmental conditions present during application.

Safety and Hazards

Cloquintocet-mexyl may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray .

Future Directions

Understanding the mechanisms by which safeners like cloquintocet-mexyl act is significant for the discovery of novel types . Future research could focus on the molecular mechanisms for safener induction of their corresponding genes or signaling pathways .

Biochemical Analysis

Biochemical Properties

Cloquintocet-mexyl plays a crucial role in biochemical reactions by accelerating the detoxification process of herbicides in crops. It interacts with various enzymes, including glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). These enzymes are involved in the metabolism of herbicides, converting them into less toxic compounds. This compound enhances the expression of genes encoding these enzymes, thereby increasing their activity and facilitating the detoxification process .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates defense gene expression in plants, leading to the production of enzymes that detoxify herbicides. This activation is achieved through the upregulation of genes encoding detoxification enzymes such as GSTs and P450s. Additionally, this compound has been shown to reduce the sensitivity of certain weed species to herbicides, likely by enhancing herbicide-degrading secondary metabolism pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific proteins and enzymes involved in herbicide detoxification. It enhances the expression of genes such as TtMRP1 and TtMRP2 in wheat, which are involved in the transport and metabolism of herbicides. This compound also increases the activity of MRP transporters in barley, facilitating the transport of herbicide conjugates into vacuoles for detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can vary depending on environmental conditions and the presence of other chemicals. Long-term studies have shown that this compound can lead to sustained upregulation of detoxification enzymes, providing prolonged protection against herbicide toxicity. Its stability and degradation can be influenced by factors such as temperature, pH, and microbial activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances herbicide detoxification without causing adverse effects. At high doses, this compound can lead to toxic effects, including changes in biochemical parameters indicative of liver damage and haematological changes indicative of anaemia. The no-observed-adverse-effect level (NOAEL) for this compound in animal studies is 100 ppm (3.4 mg/kg bw/day) in a 1-year dog study .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to herbicide detoxification. It enhances the activity of enzymes such as GSTs and P450s, which are responsible for the biotransformation of herbicides into less toxic metabolites. This process involves conjugation reactions, such as glutathione conjugation, which facilitate the excretion of herbicide metabolites from the plant cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as MRP transporters, which facilitate the movement of herbicide conjugates into vacuoles for detoxification. Additionally, this compound can bind to specific proteins that aid in its transport and localization within the plant cells .

Subcellular Localization

This compound is localized in specific subcellular compartments, including vacuoles and the endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to the enzymes and transporters involved in herbicide detoxification. Targeting signals and post-translational modifications may direct this compound to these compartments, ensuring its effective role in detoxification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cloquintocet-mexyl involves two main steps:

Industrial Production Methods: The industrial production of this compound typically involves the use of general-purpose equipment and moderate reaction conditions. The process is designed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cloquintocet-mexyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their properties and applications .

Properties

IUPAC Name

heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYBRKAVBMYYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041794
Record name Cloquintocet-mexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

99607-70-2
Record name Cloquintocet-mexyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99607-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloquintocet-mexyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099607702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cloquintocet-mexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLOQUINTOCET-MEXYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W15EH2M3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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